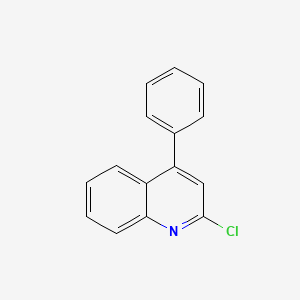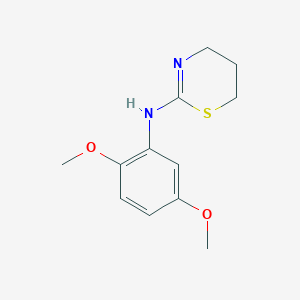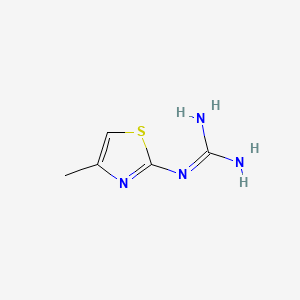
N-(4-metil-1,3-tiazol-2-il)guanidina
Descripción general
Descripción
“N-(4-methyl-1,3-thiazol-2-yl)guanidine” is a chemical compound that belongs to the class of organic compounds known as guanidines . Guanidines are compounds containing a guanidine moiety, which is structurally characterized by the presence of a guanidine group where the nitrogen atoms are connected in a planar unsaturated trivalent arrangement . The compound is related to thiazole derivatives, which have been gaining considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
The synthesis of “N-(4-methyl-1,3-thiazol-2-yl)guanidine” and its derivatives often involves a series of reactions . For instance, a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol have been synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium boro hydride .Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados de tiazol se han explorado por su potencial en tratamientos contra el cáncer. El motivo estructural del tiazol está presente en varios medicamentos anticancerígenos utilizados clínicamente, como el dabrafenib y el dasatinib . “N-(4-metil-1,3-tiazol-2-il)guanidina” podría investigarse potencialmente para aplicaciones similares debido a su núcleo de tiazol.
Actividad Antimicrobiana
Se sabe que los tiazoles exhiben un amplio espectro de propiedades biológicas, incluida la actividad antimicrobiana. Se han probado contra diversas cepas bacterianas como Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi . El compuesto en cuestión puede servir como andamio para desarrollar nuevos agentes antimicrobianos.
Actividad Antifúngica
Las actividades antifúngicas de los derivados de tiazol se han evaluado contra patógenos como Colletotrichum orbiculare, Botrytis cinerea y Rhizoctonia solani . La investigación sobre “this compound” podría extenderse a su eficacia como agente antifúngico.
Propiedades Antioxidantes
Se han sintetizado algunos derivados de tiazol y se han cribado sus propiedades antioxidantes in vitro, mostrando una potente actividad . Esto sugiere que “this compound” también podría investigarse por su potencial antioxidante.
Actividad Depresora del SNC
Históricamente, los compuestos de tiazol han demostrado actividad depresora del sistema nervioso central (SNC) . Esta podría ser un área de aplicación para estudios farmacológicos adicionales sobre “this compound”.
Andamio en Química Medicinal
El anillo de tiazol sirve como un andamio clave en la química medicinal debido a su versatilidad y presencia en varios compuestos biológicamente activos . El compuesto en cuestión podría utilizarse como bloque de construcción en la síntesis de nuevos agentes medicinales.
Mecanismo De Acción
Target of Action
The primary targets of N-(4-methyl-1,3-thiazol-2-yl)guanidine are topoisomerase II and cyclooxygenase (COX) . Topoisomerase II is an enzyme that helps in the winding and unwinding of DNA during replication, while COX is an enzyme that produces prostaglandins, which are responsible for inflammation and pain.
Mode of Action
N-(4-methyl-1,3-thiazol-2-yl)guanidine interacts with its targets, leading to significant changes. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks , a G2 stop, and ultimately, cell death . When interacting with COX, it shows a free energy of –5.26 kcal/mol, indicating a strong interaction .
Biochemical Pathways
The compound affects the pathways involving topoisomerase II and COX. The interaction with topoisomerase II leads to DNA damage and cell death , while the interaction with COX can lead to reduced production of prostaglandins, resulting in analgesic and anti-inflammatory activities .
Result of Action
The molecular and cellular effects of N-(4-methyl-1,3-thiazol-2-yl)guanidine’s action include DNA damage, cell death , and reduced inflammation and pain . These effects are likely due to its interaction with topoisomerase II and COX.
Action Environment
The action of N-(4-methyl-1,3-thiazol-2-yl)guanidine can be influenced by various environmental factors. For instance, in vitro studies often use specific environments to induce inflammation or pain, and the compound’s efficacy in these models can vary
Propiedades
IUPAC Name |
2-(4-methyl-1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S/c1-3-2-10-5(8-3)9-4(6)7/h2H,1H3,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNUGKCCBPMHJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380222 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7120-01-6 | |
| Record name | N-(4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)
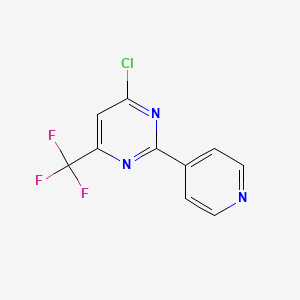
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B1621202.png)
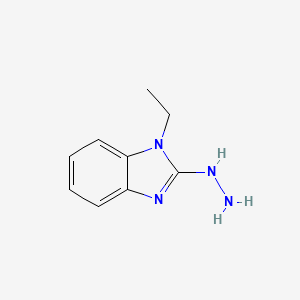
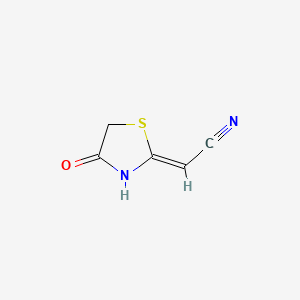

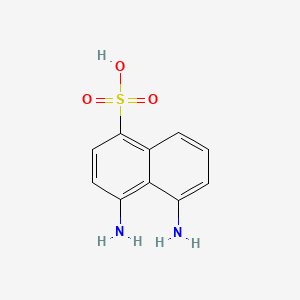
![Ethyl [(chloroacetyl)(4-fluorophenyl)amino]acetate](/img/structure/B1621213.png)
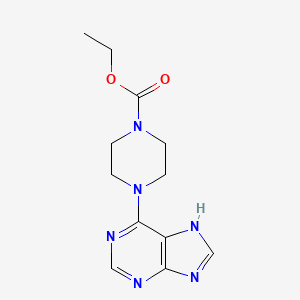

![[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/no-structure.png)
![2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid](/img/structure/B1621218.png)
